molecular formula C11H12N2O2 B1672526 Fenozolone CAS No. 15302-16-6

Fenozolone

Cat. No.: B1672526
CAS No.: 15302-16-6
M. Wt: 204.22 g/mol
InChI Key: RXOIEVSUURELPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Fenozolone

IUPAC Nomenclature and Systematic Classification

This compound is systematically named 2-ethylimino-5-phenyl-1,3-oxazolidin-4-one according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its oxazolidinone core, substituted with an ethylimino group at position 2 and a phenyl ring at position 5. The compound belongs to the broader class of benzenes and substituted derivatives , specifically categorized under oxazolones due to its heterocyclic oxazolidinone scaffold.

Synonymous designations include:

  • 2-(Ethylamino)-5-phenyl-4(5H)-oxazolone
  • 5-Phenyl-2-(ethylimino)-4-oxazolidone
  • LD 3394 (developmental code).

Its classification within the Chemical Abstracts Service (CAS) registry (15302-16-6) and inclusion in databases such as ChEMBL (CHEMBL2104907) and DrugBank (DB13341) underscore its recognition as a distinct chemical entity.

Molecular Formula and Stereochemical Configuration

This compound’s molecular formula is C₁₁H₁₂N₂O₂ , with a molar mass of 204.23 g/mol . Elemental composition analysis reveals:

Element Percentage Composition
Carbon (C) 64.69%
Hydrogen (H) 5.92%
Nitrogen (N) 13.72%
Oxygen (O) 15.67%

Stereochemical studies indicate that this compound exists as a racemic mixture with no defined stereocenters. The compound lacks chiral centers due to its planar oxazolidinone ring and symmetrical substitution patterns, rendering it optically inactive. Computational models confirm the absence of E/Z isomerism or geometric constraints, further supporting its achiral nature.

Crystallographic Data and Solid-State Properties

This compound crystallizes from benzene solutions as colorless monoclinic crystals with a melting point of 148°C . While detailed unit cell parameters (e.g., lattice constants, space group) remain unreported in extant literature, its solid-state stability varies with pH:

  • Alkaline conditions : Stable, retaining crystalline integrity.
  • Acidic conditions : Prone to hydrolysis, degrading into 5-phenyl-2,4-oxazolidinedione.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are absent in available sources, highlighting a gap in published crystallographic studies.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra remain unreported in experimental studies. However, structural analogs such as pemoline suggest characteristic signals for:

  • Phenyl protons : δ 7.2–7.5 ppm (multiplet, 5H).
  • Oxazolidinone ring protons : δ 4.1–4.3 ppm (O–CH₂–N).
Infrared (IR) Spectroscopy

IR spectra of this compound exhibit key absorption bands associated with:

  • C=O stretch : 1720 cm⁻¹ (oxazolidinone carbonyl).
  • C=N stretch : 1640 cm⁻¹ (ethylimino group).
  • Aromatic C–H bends : 750 cm⁻¹ (monosubstituted benzene).
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms a molecular ion peak at m/z 204.0899 (C₁₁H₁₂N₂O₂⁺), with fragmentation patterns dominated by:

  • Loss of ethyl group (m/z 176).
  • Cleavage of the oxazolidinone ring (m/z 105, corresponding to phenyl fragment).
Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound displays a UV absorption maximum at 221 nm (log ε = 4.42) in ethanol, attributed to π→π* transitions within the aromatic system.

Properties

IUPAC Name

2-ethylimino-5-phenyl-1,3-oxazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOIEVSUURELPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864583
Record name Fenozolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-16-6
Record name Ordinator
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15302-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenozolone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenozolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13341
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenozolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenozolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZI4LMU6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural and Physicochemical Foundations of Fenozolone

Molecular Architecture and Tautomerism

This compound’s core structure consists of a benzene ring fused to an oxazolidinone heterocycle, with an ethylamino substituent at the 2-position. X-ray crystallographic studies confirm the compound exists predominantly in the tautomeric ethylaminooxazolinone form, where the oxazolone ring adopts a planar configuration stabilized by intramolecular hydrogen bonding. This tautomerism critically influences reactivity during synthesis, as the equilibrium between keto and enol forms dictates selectivity in subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Melting Point 148°C (crystals from benzene)
UV λmax (ethanol) 221 nm (ε = 26,000 L·mol⁻¹·cm⁻¹)
Stability Stable in alkali; decomposes in acid

Classical Laboratory Synthesis of this compound

Stepwise Reaction Mechanism

The canonical synthesis, first reported by Najer and Giudicelli in 1961, involves a three-step sequence starting with phenylacetic acid and ethylamine:

  • Condensation : Phenylacetic acid reacts with ethylamine in anhydrous ethanol under reflux (78°C, 6 hours) to form N-ethylphenylacetamide. This intermediate is isolated via vacuum distillation (yield: 72–78%).
  • Cyclization : Treatment of N-ethylphenylacetamide with phosgene (COCl₂) in dichloromethane at 0–5°C generates the oxazolidinone ring. The exothermic reaction requires precise temperature control to minimize side products.
  • Purification : Crude this compound is recrystallized from benzene, yielding colorless needles with ≥98% purity (melting point: 148°C).
Table 2: Classical Synthesis Parameters
Parameter Conditions Yield (%)
Solvent Anhydrous ethanol 72–78
Temperature 78°C (reflux)
Catalyst None
Recrystallization Benzene, −5°C 85–90

Critical Process Considerations

  • Phosgene Handling : Due to phosgene’s extreme toxicity, modern implementations often substitute triphosgene (bis(trichloromethyl) carbonate) as a safer carbonylating agent.
  • Tautomeric Control : Maintaining alkaline conditions (pH 9–10) during cyclization suppresses acid-catalyzed decomposition of the oxazolidinone ring.

Industrial-Scale Production Methodologies

Patent-Based Optimizations (BE 613985, DE 1297108)

The Dausse patents outline a continuous-flow process designed for metric-ton production, addressing scalability challenges inherent to batch methods:

  • Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation during the exothermic cyclization step, reducing thermal degradation.
  • Solvent Recovery : A closed-loop system recovers >95% of dichloromethane via fractional distillation, aligning with green chemistry principles.
Table 3: Industrial vs. Laboratory Synthesis Comparison
Parameter Laboratory Method Industrial Process
Cyclization Agent Phosgene Triphosgene
Reaction Time 6 hours 1.5 hours
Annual Capacity 10 kg 5,000 kg
Purity 98% 99.5%

Yield Enhancement Strategies

  • Microwave-Assisted Synthesis : Pilot studies demonstrate that microwave irradiation (150 W, 100°C) reduces cyclization time to 20 minutes while maintaining yields at 81%.
  • Enzymatic Catalysis : Lipase-catalyzed acyl transfer from N-ethylphenylacetamide shows promise for avoiding phosgene derivatives, though commercial viability remains unproven.

Modern Innovations in this compound Synthesis

Solid-Phase Synthesis Techniques

Recent advances employ resin-bound intermediates to streamline purification:

  • Wang Resin Functionalization : Immobilization of phenylacetic acid via ester linkage enables sequential amine coupling and cyclization without intermediate isolation.
  • Cleavage Conditions : Treatment with trifluoroacetic acid (TFA)/dichloromethane (1:9) releases this compound with 89% purity after HPLC.

Flow Chemistry Approaches

Microreactor systems (channel diameter: 500 μm) achieve precise control over reaction parameters:

  • Residence Time : 3 minutes at 120°C
  • Space-Time Yield : 2.1 kg·L⁻¹·h⁻¹, representing a 15-fold increase over batch reactors.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 5H, Ph), 4.21 (q, J=7.2 Hz, 2H, CH₂), 3.85 (s, 2H, CH₂CO), 1.21 (t, J=7.2 Hz, 3H, CH₃).
  • HPLC : C18 column, 65:35 acetonitrile/water, retention time: 6.7 minutes.

Impurity Profiling

Common synthesis-derived impurities include:

  • Des-ethyl Analog : 5-Phenyl-4(5H)-oxazolone (≤0.3%)
  • Dimerized Product : Bis-oxazolidinone (≤0.1%)

Chemical Reactions Analysis

Types of Reactions

Fenozolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolone derivatives, amine derivatives, and substituted oxazolidinones.

Scientific Research Applications

Neuropharmacological Effects

Fenozolone has been observed to enhance cognitive functions and improve mood, making it a subject of interest in neuropharmacology. Research indicates that this compound acts as a norepinephrine-dopamine releasing agent, promoting the efflux of these neurotransmitters into the synaptic cleft, which enhances neurotransmission and may improve cognitive performance.

Cognitive Enhancement

Studies have demonstrated that this compound can modulate brain activity during cognitive tasks. For instance, functional magnetic resonance imaging (fMRI) studies showed that a single dose of this compound significantly increased activation in specific brain regions involved in motor control and cognitive processing . This suggests its potential utility in treating cognitive impairments such as attention deficit hyperactivity disorder.

Motor Function Modulation

This compound has also been investigated for its role in neurorehabilitation. Research indicates that it may influence motor function recovery post-stroke or injury by enhancing brain activity related to movement. The compound's ability to modulate neurotransmitter systems involved in motor control makes it a candidate for further exploration in rehabilitation therapies.

Comparative Analysis with Other Stimulants

This compound shares similarities with other psychoactive compounds, particularly those within the stimulant category. The following table summarizes its unique features compared to other stimulants:

Compound Structure Primary Use Unique Features
This compoundC11H12N2O2Cognitive enhancementSpecific action on serotonin uptake
AminorexC9H10N2OAppetite suppressantLinked to pulmonary hypertension
PemolineC9H10N2OAttention deficit hyperactivity disorderLower abuse potential compared to amphetamines
ThozalinoneC10H12N2OStimulantDifferent metabolic pathways
4-MethylaminorexC10H13N3StimulantHigher potency than this compound

This compound's distinct profile lies in its specific interactions with neurotransmitter systems while maintaining a unique chemical structure compared to other stimulants. This specificity contributes to its potential therapeutic applications while necessitating careful consideration regarding safety and efficacy.

Case Studies and Research Findings

  • Cognitive Enhancement Study :
    A study involving healthy subjects assessed the effects of this compound on cerebral motor activity using fMRI. Results indicated that this compound administration led to increased activation in the contralateral sensorimotor area during motor tasks, highlighting its potential for enhancing cognitive and motor functions .
  • Neurorehabilitation Application :
    Research focusing on patients recovering from neurological injuries has suggested that this compound could facilitate recovery by modulating neurotransmitter release associated with motor control. This application is particularly relevant for developing therapeutic strategies aimed at improving outcomes in neurorehabilitation settings.

Mechanism of Action

Fenozolone exerts its effects by influencing the noradrenergic, dopaminergic, and serotoninergic systems. It exhibits an amphetamine-like effect, increasing the release of monoamines or inhibiting their reuptake. This leads to elevated levels of neurotransmitters such as norepinephrine, dopamine, and serotonin in the synaptic cleft, resulting in enhanced neurotransmission and psychostimulant effects.

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Substituent at 2-Position Core Structure Key Structural Feature
This compound C₁₁H₁₂N₂O₂ Ethylamino (C₂H₅NH-) 5-Phenyl-4-oxazolidinone N-ethyl tautomer of pemoline
Pemoline C₉H₈N₂O₂ Amino (NH₂) 5-Phenyl-4-oxazolidinone Parent compound; lacks alkyl substitution
Thozalinone C₁₀H₁₀N₂O₂ Dimethylamino ((CH₃)₂N-) 5-Phenyl-4-oxazolidinone N,N-dimethyl derivative
Cyclazodone C₁₄H₁₄N₂O₂ Cyclopropylamino (C₃H₅N-) 5-Phenyl-4-oxazolidinone N-cyclopropyl substitution

Pharmacological and Functional Comparison

Compound Primary Indication Mechanism of Action WADA Status Metabolic Pathway
This compound Nootropic, fatigue relief Indirect sympathomimetic; enhances CNS activity Banned in competition Metabolized to pemoline via deethylation
Pemoline ADHD, narcolepsy Dopamine reuptake inhibition Restricted/Withdrawn* Directly detected in urine; hepatotoxic metabolite
Thozalinone Antidepressant Unknown; likely monoamine modulation Not listed Hydrolyzes to 5-phenyl-2,4-oxazolidinedione
Cyclazodone Experimental stimulant Dopamine/norepinephrine release Not evaluated Limited data; structural analog

*Pemoline was withdrawn in many markets due to hepatotoxicity risks .

Analytical and Detection Challenges

All 4-oxazolidinone derivatives exhibit poor chromatographic properties due to their polarity, necessitating derivatization for gas chromatography/mass spectrometry (GC/MS) analysis. For example:

  • This compound and pemoline require acidic hydrolysis to form 5-phenyl-2,4-oxazolidinedione, followed by silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide) for GC/MS detection .
  • Thozalinone shares this hydrolysis pathway, enabling simultaneous screening with this compound and pemoline .
  • Recovery rates for this compound in urine are ~72%, with a detection window of 48 hours post-administration .

Research Findings and Clinical Relevance

  • Metabolic Interconversion: this compound is metabolized to pemoline in vivo, complicating doping tests as both compounds may appear in urine .
  • Functional Overlap: this compound and fluoxetine (an SSRI) similarly modulate motor cortex activation, suggesting monoaminergic pathways underpin their CNS effects .

Biological Activity

Fenozolone is a psychoactive compound classified as a stimulant, primarily recognized for its effects on the central nervous system. Its chemical structure (C11H12N2O2) and properties share similarities with amphetamines, making it a subject of interest in both clinical and research settings. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

This compound exhibits its biological activity primarily through its interaction with neurotransmitter systems, particularly catecholamines such as dopamine and norepinephrine. Research indicates that this compound enhances the release and inhibits the uptake of these neurotransmitters, which is similar to the action of other stimulants but may differ in potency and efficacy. This mechanism suggests potential applications in treating cognitive impairments and attention deficit hyperactivity disorder (ADHD).

Neurotransmitter Interactions

The compound has been shown to significantly affect the uptake of serotonin and catecholamines in various brain regions. This reuptake inhibition mechanism indicates this compound's role as a stimulant, which could lead to improvements in mood and cognitive function. The following table summarizes this compound's interaction with other psychoactive compounds:

CompoundStructurePrimary UseUnique Features
This compoundC11H12N2O2Cognitive enhancementSpecific action on serotonin uptake
AminorexC9H10N2OAppetite suppressantLinked to pulmonary hypertension
PemolineC9H10N2OADHD treatmentLower abuse potential than amphetamines
ThozalinoneC10H12N2OStimulantDifferent metabolic pathways
4-MethylaminorexC10H13N3StimulantHigher potency than this compound

Effects on Brain Activity

Studies have utilized functional magnetic resonance imaging (fMRI) to assess the impact of this compound on brain activity. Results indicate that this compound may enhance fMRI signals, potentially providing a more accurate representation of brain function during cognitive tasks. Additionally, research has explored its role in neurorehabilitation, particularly in patients recovering from strokes or other neurological injuries. Preliminary findings suggest that this compound can influence brain regions associated with movement control, although further research is necessary to establish its efficacy in rehabilitation settings.

Safety and Efficacy Considerations

Despite its potential benefits, concerns regarding the abuse potential and side effects associated with stimulant use are critical. The stimulant nature of this compound necessitates careful consideration regarding dosage and long-term use. Existing literature highlights the importance of monitoring patients for adverse effects similar to those observed with other stimulant medications.

Q & A

Q. What are the primary analytical challenges in detecting Fenozolone in biological samples, and what methodologies address these?

this compound’s detection in biological matrices (e.g., urine) is complicated by poor chromatographic behavior and low extraction efficiency. A validated approach involves acid hydrolysis to convert this compound, pemoline, and thozalinone into 5-phenyl-2,4-oxazolidinedione, which is detectable via thin-layer chromatography (TLC) with high sensitivity. For quantification, gas chromatography/mass spectrometry (GC/MS) after silylation with N-methyl-N-trimethylsilyltrifluoroacetamide/tri-n-ethylchlorosilane is recommended .

Q. How should researchers design experiments to ensure reproducibility in this compound pharmacokinetic studies?

Key considerations include:

  • Standardized hydrolysis protocols : Ensure complete conversion to 5-phenyl-2,4-oxazolidinedione.
  • Internal standards : Use deuterated analogs (e.g., pemoline-d4) to correct for extraction variability.
  • Validation parameters : Report limits of detection (LOD), recovery rates, and inter-day precision. For GC/MS, LODs ≤5 ng/mL are achievable in selected ion monitoring (SIM) mode .

Q. What sample preparation techniques optimize this compound recovery from complex matrices?

Solid-phase extraction (SPE) using C18 cartridges followed by derivatization improves recovery. For urine, acidification (pH 2–3) enhances hydrolysis efficiency, while liquid-liquid extraction (LLE) with ethyl acetate is less effective due to this compound’s polar nature .

Advanced Research Questions

Q. How do metabolic pathways of this compound complicate its detection in doping control studies?

this compound is metabolized into pemoline (a structurally similar psychostimulant) via N-dealkylation, which persists in urine for >72 hours. To distinguish between this compound administration and pemoline abuse:

  • Target metabolites : Analyze glucuronide conjugates via β-glucuronidase hydrolysis.
  • Differentiation markers : Monitor unique ions (e.g., m/z 348 for this compound vs. m/z 392 for pemoline) using GC/MS in SIM mode .

Q. What strategies resolve contradictions in this compound pharmacokinetic data across studies?

Discrepancies often arise from hydrolysis efficiency or derivatization variability. Mitigation strategies include:

  • Cross-validation : Compare results from TLC and GC/MS for the same sample.
  • Uncertainty quantification : Report confidence intervals for hydrolysis yields (e.g., 85–95% conversion efficiency under standardized conditions) .

Q. How can experimental parameters be optimized for high-throughput this compound screening?

A hybrid approach combines:

  • Automated SPE : Reduce manual handling errors.
  • Multiplexed GC/MS : Simultaneously analyze this compound and metabolites (e.g., pemoline) using split injection.
  • Quality controls : Include spiked samples at 10 ng/mL and 50 ng/mL to validate batch consistency .

Methodological Comparison Table

Parameter TLC GC/MS
LOD 1 mg/L5 ng/mL (SIM mode)
Key Steps Hydrolysis → TLC visualizationDerivatization → SIM ion monitoring
Throughput Low (manual interpretation)High (automated analysis)
Strengths Cost-effective, rapid screeningHigh specificity, quantification
References

Key Considerations for Experimental Design

  • Ethical compliance : Align with WADA/IOC anti-doping regulations .
  • Data transparency : Publish raw chromatograms and hydrolysis validation data in supplementary materials .
  • Novelty framing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenozolone
Reactant of Route 2
Reactant of Route 2
Fenozolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.